molecular formula C3H2Br2N2O2S2 B8378223 2,4-Dibromothiazole-5-sulfonamide

2,4-Dibromothiazole-5-sulfonamide

Cat. No. B8378223
M. Wt: 322.0 g/mol
InChI Key: AHORIGJILCRGSZ-UHFFFAOYSA-N
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Patent
US08796271B2

Procedure details

To a mixture of 2,4-dibromothiazole-5-sulfonyl chloride (3.17 g, 9.28 mmol) in THF (51.4 mL) was added 33% aqueous NH4OH (24.1 mL, 278 mmol) and the reaction was stirred at room temperature for 30 minutes. The reaction was concentrated in vacuo and the residue was taken up in ethyl acetate (100 mL) and water (100 mL). The aqueous layer was extracted with ethyl acetate (50 mL) and the combined organic layers were washed with water (50 mL) and brine (50 mL), then dried and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/DCM=0/100→20/80) to give 1.7 g (57% yield) of the title compound. as a white solid. LC/MS (FA) ES+ 321, 323, 325. 1H NMR (400 MHz, DMSO-d6) δ: 8.33 (s, 2H).
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
51.4 mL
Type
solvent
Reaction Step One
Name
Quantity
24.1 mL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([S:8](Cl)(=[O:10])=[O:9])=[C:5]([Br:7])[N:6]=1.[NH4+:12].[OH-]>C1COCC1>[Br:1][C:2]1[S:3][C:4]([S:8]([NH2:12])(=[O:10])=[O:9])=[C:5]([Br:7])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
BrC=1SC(=C(N1)Br)S(=O)(=O)Cl
Name
Quantity
51.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24.1 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (50 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (ethyl acetate/DCM=0/100→20/80)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1SC(=C(N1)Br)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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